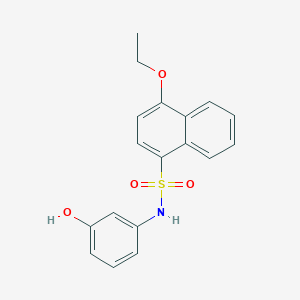
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide, also known as AH6809, is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mecanismo De Acción
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide exerts its effects by selectively blocking the PGE2 EP1 receptor, which is known to play a critical role in mediating inflammatory responses and cancer progression. By inhibiting the activity of this receptor, 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide can reduce inflammation and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects, including reducing the production of inflammatory cytokines, inhibiting angiogenesis, and inducing apoptosis in cancer cells. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has several advantages for use in laboratory experiments, including its high selectivity for the PGE2 EP1 receptor, its well-established synthesis method, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, it also has some limitations, including its relatively low potency compared to other PGE2 receptor antagonists and its potential off-target effects.
Direcciones Futuras
There are several potential future directions for research involving 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide, including:
1. Investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and Alzheimer's disease.
2. Development of more potent and selective PGE2 receptor antagonists based on 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide.
3. Investigation of the role of the PGE2 EP1 receptor in cancer metastasis and the potential use of 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide as a therapeutic agent for preventing cancer metastasis.
4. Investigation of the potential use of 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide in combination with other drugs for the treatment of cancer and inflammation.
Métodos De Síntesis
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-chloro-1-naphthalenesulfonamide with 3-hydroxybenzaldehyde and ethyl bromide. The resulting product is then purified through column chromatography to obtain 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide in high purity.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has been widely used in scientific research to investigate the role of the PGE2 EP1 receptor in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain.
Propiedades
Nombre del producto |
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide |
|---|---|
Fórmula molecular |
C18H17NO4S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)19-13-6-5-7-14(20)12-13/h3-12,19-20H,2H2,1H3 |
Clave InChI |
AHJLKKQDFIZKMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
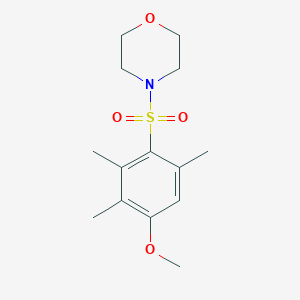
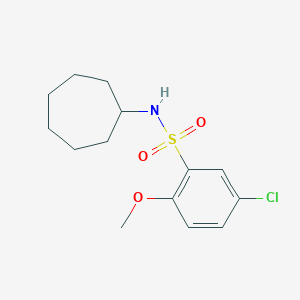
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)


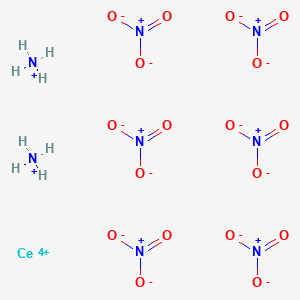
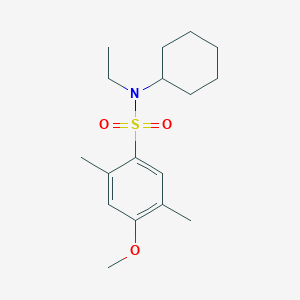
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
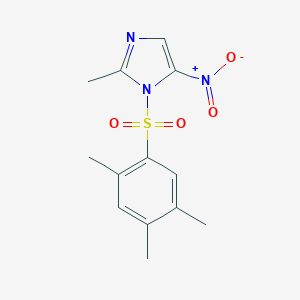
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)

